molecular formula C9H11NS B1629515 2-Ethyl-thiobenzamide CAS No. 885280-16-0

2-Ethyl-thiobenzamide

Cat. No.: B1629515
CAS No.: 885280-16-0
M. Wt: 165.26 g/mol
InChI Key: ZQDMKVFNIVOKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-thiobenzamide is an organic compound belonging to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-thiobenzamide can be synthesized through several methods. One common approach involves the reaction of ethylamine with benzoyl chloride to form N-ethylbenzamide, which is then treated with phosphorus pentasulfide (P2S5) to yield this compound . Another method involves the reaction of ethylamine with thiobenzoyl chloride under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. The use of ionic liquids as solvents has been explored to enhance the reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-thiobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted thioamides.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds
2-Ethyl-thiobenzamide serves as a crucial intermediate in the synthesis of heterocyclic compounds such as thiazoles and thiadiazoles. These compounds are known for their diverse biological activities, making them valuable in pharmaceutical development. The synthesis often involves reactions with electrophiles or through thionation processes, yielding products with enhanced properties for further applications in drug discovery .

Biological Research

Enzyme Inhibition Studies
Thioamides, including this compound, are investigated for their potential as enzyme inhibitors. Research has shown that these compounds can interfere with various enzymatic pathways, which is critical in understanding disease mechanisms and developing targeted therapies. For instance, studies have explored the interaction of thioamides with specific proteins involved in metabolic pathways, providing insights into their biological roles .

Potential Therapeutic Applications
In medicinal chemistry, this compound has been examined for its anticancer and antimicrobial properties. Its structural similarity to other bioactive compounds allows it to exhibit significant cytotoxicity against various cancer cell lines. Case studies have demonstrated its effectiveness in inhibiting tumor growth in vitro and in vivo models, highlighting its potential as a therapeutic agent .

Industrial Applications

Advanced Material Production
This compound is utilized in the formulation of advanced materials due to its unique chemical properties. It plays a role in creating polymers and catalysts that exhibit enhanced conductivity and thermal stability. For example, research has shown that incorporating thioamides into polymer matrices can improve their mechanical properties and resistance to environmental stressors .

Agricultural Chemicals
this compound is also significant in agricultural chemistry. It is used in the development of agrochemicals that target specific pests while minimizing environmental impact. Its effectiveness as an insecticide has been documented, providing an alternative to traditional chemicals that often lead to resistance issues among pest populations .

Data Tables

Application AreaSpecific Use CasesKey Findings
Chemical Synthesis Synthesis of thiazoles and thiadiazolesEnhances biological activity of derivatives
Biological Research Enzyme inhibition studiesPotential therapeutic applications in cancer
Industrial Applications Production of polymers and catalystsImproved mechanical properties
Agricultural Chemicals Development of insecticidesEffective against resistant pest populations

Case Studies

  • Anticancer Activity
    A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
  • Enzyme Interaction
    Research highlighted the role of this compound as an inhibitor of specific enzymes involved in metabolic pathways related to drug metabolism, providing insights into its potential use in pharmacology .
  • Material Science Innovations
    A recent study explored the incorporation of this compound into polymer formulations, resulting in materials with enhanced thermal stability and conductivity, beneficial for electronic applications .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-thiobenzamide is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets.

Biological Activity

2-Ethyl-thiobenzamide is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiobenzamide structure with an ethyl group attached to the nitrogen atom. Its molecular formula is C9_9H11_{11}N2_2S, characterized by the presence of a thiocarbonyl functional group, which enhances its reactivity and biological interactions.

Biological Activities

Antimicrobial Activity : this compound has been studied for its potential as an antimicrobial agent. Research indicates that compounds in the thioamide class, including this compound, exhibit significant activity against a range of pathogens. This activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. The compound has been shown to inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further investigations are required to elucidate its efficacy against specific cancer types.

Enzyme Inhibition : The compound interacts with various enzymes, acting as an inhibitor in metabolic pathways. Its mechanism involves the formation of strong interactions with metal ions and enzymes due to the sulfur atom in the thioamide group. This interaction can lead to modulation of enzyme activity, which is crucial for therapeutic applications.

The biological activity of this compound is primarily mediated through its interaction with biological targets:

  • Binding Affinity : Studies utilizing molecular docking techniques have demonstrated that this compound can effectively bind to specific enzymes, thereby inhibiting their function.
  • Covalent Modifications : The compound may also modify lipid structures within cells, contributing to its hepatotoxic effects observed in some studies .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

CompoundStructure FeaturesBiological Activity
This compound Ethyl group on nitrogen; thiocarbonylAntimicrobial, anticancer
Thiocarbamates Varying substituents on nitrogenEnzyme inhibition
Benzothiazoles Fused benzene-thiazole structureAntimicrobial, anticancer
Thioacetamide Simpler structure without ethylAntimicrobial

The presence of the ethyl group in this compound enhances its reactivity compared to other thioamides, making it particularly valuable in medicinal chemistry.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thioamides, including this compound, against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability upon treatment with the compound.
  • Cancer Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines (e.g., breast and lung cancer). The mechanism involves activation of caspase pathways leading to programmed cell death.
  • Enzyme Interaction Studies : Kinetic assays have shown that this compound effectively inhibits key metabolic enzymes involved in drug metabolism, suggesting potential applications in pharmacotherapy for enhancing drug efficacy or reducing toxicity .

Properties

IUPAC Name

2-ethylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDMKVFNIVOKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30605224
Record name 2-Ethylbenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-16-0
Record name 2-Ethylbenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885280-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylbenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a polyethylene vessel having a capacity of 1 liter, at -20° C and with agitation, 46 g of ammonium thiocyanate (0.6 mol) and subsequently 53 g of ethylbenzene (0.5 mol) are added in portions to 0.5 l of 98% hydrofluoric acid. Subsequently, agitation is continued for 20 hours at room temperature, and the reaction mixture is then poured onto ice, thus causing the separation of a precipitate which slowly crystallizes. The precipitate is suction-filtered and washed with water. By steam distillation, about 10 g of ethylbenzene are recovered from the precipitate. After drying, 66 g (0.4 mol) of ethyl-thiobenzamide having a slightly yellow color and a melting point of 115 - 117° C are obtained, which corresponds to a conversion rate of 80% relative to the ethylbenzene used. The yield, relative to converted ethylbenzene, is 95% of the thoeretical yield. The product can be recrystallized from toluene or chlorobenzene. The gas chromatogram shows that substitution by the thioamide group has occured in p-position at a rate of more than 95%. The 4-ethylbenzonitrile may be obtained from the thioamide in known manner using alkali, thereby splitting off H2S.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Ethyl-thiobenzamide
2-Ethyl-thiobenzamide
2-Ethyl-thiobenzamide
2-Ethyl-thiobenzamide
2-Ethyl-thiobenzamide
2-Ethyl-thiobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.